
(Tetrahydro-2H-pyran-4-yl)valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-[(oxan-4-yl)amino]butanoic acid is a synthetic organic compound with a molecular formula of C10H19NO3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-[(oxan-4-yl)amino]butanoic acid typically involves the reaction of 3-methyl-2-oxobutanoic acid with oxan-4-ylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid . The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of 3-methyl-2-[(oxan-4-yl)amino]butanoic acid is scaled up using large reactors and automated systems to control the reaction parameters. The process involves continuous monitoring of temperature, pressure, and pH to optimize yield and purity. The final product is purified using techniques such as crystallization, filtration, and drying .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-2-[(oxan-4-yl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are typically carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens, nucleophiles; reactions are performed in polar solvents like water or alcohols under reflux conditions.
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted derivatives
Aplicaciones Científicas De Investigación
3-methyl-2-[(oxan-4-yl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 3-methyl-2-[(oxan-4-yl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-2-[(oxan-4-yl)methyl]propanoic acid
- 3-methyl-2-oxo-butanoic acid
- 3-methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride
Uniqueness
3-methyl-2-[(oxan-4-yl)amino]butanoic acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
3-methyl-2-(oxan-4-ylamino)butanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-7(2)9(10(12)13)11-8-3-5-14-6-4-8/h7-9,11H,3-6H2,1-2H3,(H,12,13) |
Clave InChI |
AFKBEIPBIGTMEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NC1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



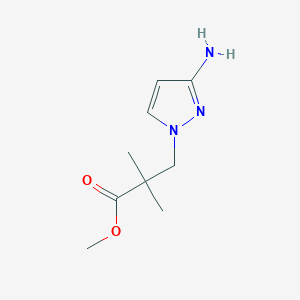
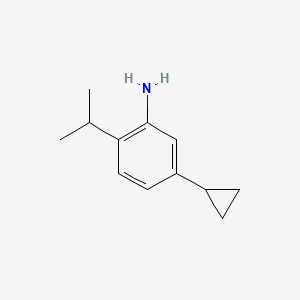
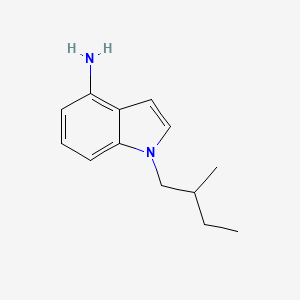

![Methyl 4-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13628320.png)
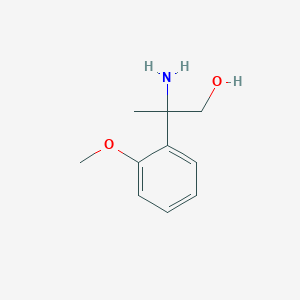
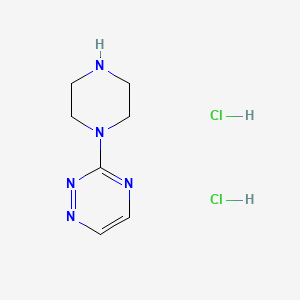
![1-[(2-Bromo-5-fluorophenyl)methyl]piperazine](/img/structure/B13628337.png)

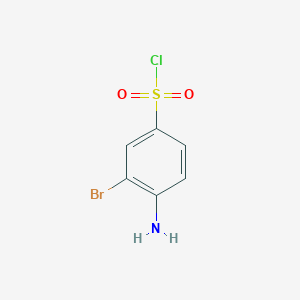
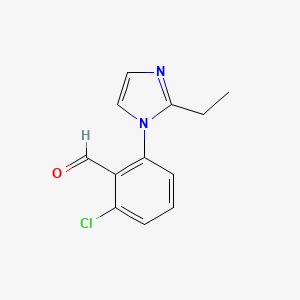
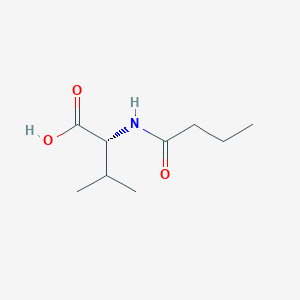
![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13628361.png)
